molecular formula C9H6ClFN2O B6265622 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1021245-87-3

3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Katalognummer: B6265622
CAS-Nummer: 1021245-87-3
Molekulargewicht: 212.61 g/mol
InChI-Schlüssel: CBTACQKUWICLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the chloro and fluoro substituents on the phenyl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic rings (the phenyl and oxazole rings). The electronegative chlorine and fluorine atoms would create areas of high electron density, and the amine group would have a lone pair of electrons that could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For example, the presence of the polar amine group and the electronegative halogens might increase the compound’s solubility in polar solvents .

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s impossible to provide a mechanism of action .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine involves the reaction of 2-chloro-4-fluoroaniline with glyoxal in the presence of ammonium acetate to form 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "glyoxal", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-fluoroaniline (1.0 eq) in ethanol and add glyoxal (1.2 eq) and ammonium acetate (1.2 eq).", "Step 2: Heat the reaction mixture at 80°C for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum to obtain 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine as a white solid." ] }

CAS-Nummer

1021245-87-3

Molekularformel

C9H6ClFN2O

Molekulargewicht

212.61 g/mol

IUPAC-Name

3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI-Schlüssel

CBTACQKUWICLPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)Cl)C2=NOC(=C2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.